molecular formula C15H22O2 B14328339 3-Cyclohexene-1-carboxylic acid, 4-methyl-1-(1-methyl-2-methylenecyclopentyl)-, (R*,S*)- CAS No. 105164-35-0

3-Cyclohexene-1-carboxylic acid, 4-methyl-1-(1-methyl-2-methylenecyclopentyl)-, (R*,S*)-

Cat. No.: B14328339
CAS No.: 105164-35-0
M. Wt: 234.33 g/mol
InChI Key: MEYYMVYRSTWRLN-LSDHHAIUSA-N
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Description

3-Cyclohexene-1-carboxylic acid, 4-methyl-1-(1-methyl-2-methylenecyclopentyl)-, (R*,S*)- is a complex organic compound with a unique structure that includes a cyclohexene ring, a carboxylic acid group, and a substituted cyclopentyl group

Preparation Methods

The synthesis of 3-Cyclohexene-1-carboxylic acid, 4-methyl-1-(1-methyl-2-methylenecyclopentyl)-, (R*,S*)- typically involves multiple steps, including the formation of the cyclohexene ring and the introduction of the carboxylic acid and substituted cyclopentyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Cyclization Reactions: Formation of the cyclohexene ring through cyclization of appropriate precursors.

    Functional Group Introduction: Introduction of the carboxylic acid group via oxidation reactions.

    Substitution Reactions: Substitution of hydrogen atoms with the desired substituents on the cyclopentyl ring.

Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

3-Cyclohexene-1-carboxylic acid, 4-methyl-1-(1-methyl-2-methylenecyclopentyl)-, (R*,S*)- undergoes various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The compound can undergo substitution reactions, where hydrogen atoms are replaced with other atoms or groups.

    Addition: Addition reactions can occur at the double bonds in the cyclohexene and cyclopentyl rings.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts.

Scientific Research Applications

3-Cyclohexene-1-carboxylic acid, 4-methyl-1-(1-methyl-2-methylenecyclopentyl)-, (R*,S*)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor to pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclohexene-1-carboxylic acid, 4-methyl-1-(1-methyl-2-methylenecyclopentyl)-, (R*,S*)- involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets can vary depending on the context of its use, but common mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to receptors on cell surfaces, triggering signaling cascades.

    Gene Expression Modulation: The compound may influence gene expression, leading to changes in cellular function.

Comparison with Similar Compounds

When compared to similar compounds, 3-Cyclohexene-1-carboxylic acid, 4-methyl-1-(1-methyl-2-methylenecyclopentyl)-, (R*,S*)- stands out due to its unique structure and reactivity. Similar compounds include:

    Cyclohexene Derivatives: Compounds with similar cyclohexene rings but different substituents.

    Carboxylic Acids: Compounds with carboxylic acid groups attached to different ring structures.

    Substituted Cyclopentyl Compounds: Compounds with various substituents on the cyclopentyl ring.

The uniqueness of 3-Cyclohexene-1-carboxylic acid, 4-methyl-1-(1-methyl-2-methylenecyclopentyl)-, (R*,S*)- lies in its combination of these structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

105164-35-0

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

(1R)-4-methyl-1-[(1S)-1-methyl-2-methylidenecyclopentyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C15H22O2/c1-11-6-9-15(10-7-11,13(16)17)14(3)8-4-5-12(14)2/h6H,2,4-5,7-10H2,1,3H3,(H,16,17)/t14-,15+/m0/s1

InChI Key

MEYYMVYRSTWRLN-LSDHHAIUSA-N

Isomeric SMILES

CC1=CC[C@@](CC1)(C(=O)O)[C@]2(CCCC2=C)C

Canonical SMILES

CC1=CCC(CC1)(C(=O)O)C2(CCCC2=C)C

Origin of Product

United States

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